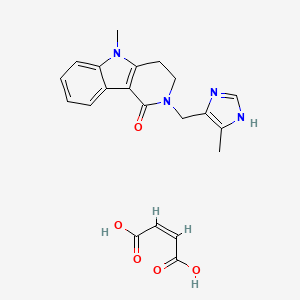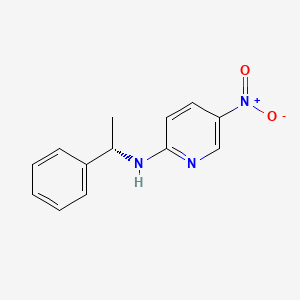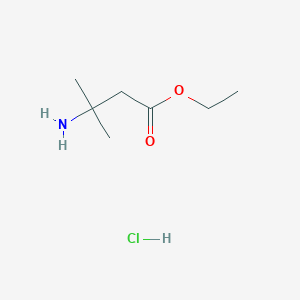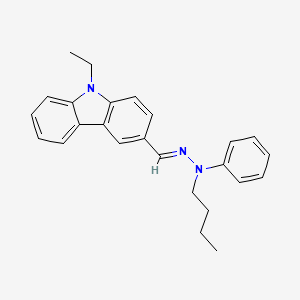
Alosetron (Z)-2-butenedioate
Descripción general
Descripción
Alosetron (Z)-2-butenedioate is a selective serotonin 5-HT3 receptor antagonist primarily used in the management of severe diarrhea-predominant irritable bowel syndrome (IBS) in women. This compound modulates serotonin-sensitive gastrointestinal processes, providing relief from symptoms such as abdominal pain, urgency, and diarrhea .
Aplicaciones Científicas De Investigación
Alosetron has several scientific research applications:
Chemistry: Used as a model compound in studying selective serotonin receptor antagonists.
Biology: Investigated for its effects on serotonin-sensitive processes in the gastrointestinal tract.
Medicine: Primarily used in the treatment of severe diarrhea-predominant IBS in women.
Industry: Utilized in the development of pharmaceuticals targeting serotonin receptors.
Mecanismo De Acción
Safety and Hazards
Alosetron has been associated with serious GI adverse reactions, including ischemic colitis and serious complications of constipation . These reactions have resulted in hospitalization, and, rarely, blood transfusion, surgery, and death . Alosetron should be discontinued immediately in patients who develop constipation or symptoms of ischemic colitis .
Direcciones Futuras
Alosetron was voluntarily withdrawn from the US market in November 2000 by the manufacturer due to numerous reports of severe adverse effects, including ischemic colitis, severely obstructed or ruptured bowel, and death . In June 2002, the FDA approved a supplemental new drug application allowing the remarketing of the drug under restricted conditions of use . These restrictions aim to ensure a safer use of the drug with a more favourable safety profile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alosetron involves the condensation of 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-chloromethyl-5-methylimidazole in the presence of a strong base such as sodium hydride . This reaction requires careful handling due to the corrosive and flammable nature of sodium hydride. An alternative method involves reacting 2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one with 4-hydroxymethyl-5-methylimidazole in the presence of mineral acids like hydrochloric acid or sulfonic acids .
Industrial Production Methods: Industrial production of Alosetron typically follows the improved synthetic routes to ensure higher yields and safer reaction conditions. The use of mineral acids over strong bases is preferred to minimize hazards and improve the feasibility of large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Alosetron undergoes various chemical reactions, including:
Oxidation: Alosetron can be oxidized under specific conditions, although detailed oxidation pathways are less commonly reported.
Reduction: Reduction reactions are not typical for Alosetron due to its stable aromatic structure.
Substitution: Alosetron can undergo substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and other halogens under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles targeting the imidazole ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazole derivatives .
Comparación Con Compuestos Similares
Ondansetron: Another 5-HT3 antagonist used to treat nausea and vomiting, particularly in cancer and postoperative patients.
Granisetron: Used for similar indications as Ondansetron, with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Alosetron is unique in its specific use for severe diarrhea-predominant IBS in women, whereas other 5-HT3 antagonists like Ondansetron and Granisetron are primarily used for nausea and vomiting . This specificity makes Alosetron particularly valuable in the targeted treatment of IBS.
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O.C4H4O4/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;5-3(6)1-2-4(7)8/h3-6,10H,7-9H2,1-2H3,(H,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPGTDZMQXRLAW-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575770 | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122852-43-1 | |
| Record name | 1H-Pyrido[4,3-b]indol-1-one, 2,3,4,5-tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122852-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-But-2-enedioic acid--5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene](/img/structure/B1662072.png)

![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)






![4,7-Dibromo-2-(6-bromohexyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1662087.png)




